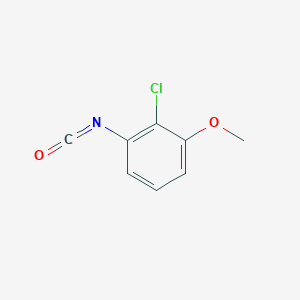
2-Chloro-1-isocyanato-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isocyanato-3-methoxybenzene, also known as o-chlorophenyl isocyanate, is a chemical compound with the molecular formula C8H6ClNO. It is a colorless liquid with a pungent odor and is used in various scientific research applications due to its unique properties.
Wirkmechanismus
2-Chloro-1-isocyanato-3-methoxybenzene reacts with the amino groups of proteins and peptides, forming stable urea linkages. This modification can alter the biological activity of the modified protein or peptide. The modified molecule can also be used as a probe to study protein-protein interactions or protein-DNA interactions.
Biochemical and Physiological Effects
The modification of proteins and peptides with 2-Chloro-1-isocyanato-3-methoxybenzene can have various biochemical and physiological effects. For example, modification of a peptide can increase its stability, alter its binding affinity, or change its biological activity. The modified protein or peptide can also be used as a therapeutic agent or diagnostic tool.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-isocyanato-3-methoxybenzene in lab experiments is its ability to modify proteins and peptides without affecting their overall structure. This allows for the precise modification of specific amino acid residues. One limitation is that the modification can only be made on amino groups, limiting the number of possible modifications.
Zukünftige Richtungen
There are many future directions for the use of 2-Chloro-1-isocyanato-3-methoxybenzene in scientific research. One direction is the development of new methods for the synthesis of PNAs and other modified peptides. Another direction is the use of modified proteins and peptides as therapeutic agents for the treatment of various diseases. Additionally, the modification of proteins and peptides with 2-Chloro-1-isocyanato-3-methoxybenzene can be used to study protein-protein interactions and protein-DNA interactions, leading to a better understanding of cellular processes.
Synthesemethoden
2-Chloro-1-isocyanato-3-methoxybenzene can be synthesized by reacting o-chloroaniline with phosgene and sodium methoxide. The reaction takes place in the presence of a solvent such as toluene or chloroform. The resulting product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isocyanato-3-methoxybenzene is widely used in scientific research for its ability to modify proteins and peptides. It is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic molecules that mimic the structure of DNA. PNAs have various applications in molecular biology, including gene regulation, diagnostics, and therapeutics.
Eigenschaften
CAS-Nummer |
183513-64-6 |
|---|---|
Produktname |
2-Chloro-1-isocyanato-3-methoxybenzene |
Molekularformel |
C8H6ClNO2 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
2-chloro-1-isocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-12-7-4-2-3-6(8(7)9)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
JWHPQBAWKJSXAL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1Cl)N=C=O |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)N=C=O |
Synonyme |
Benzene, 2-chloro-1-isocyanato-3-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



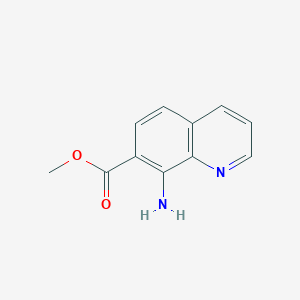
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)



![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
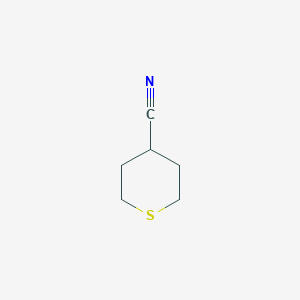

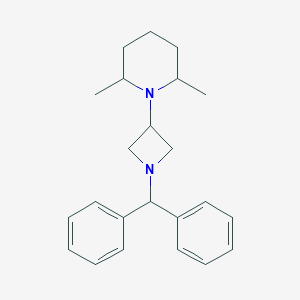

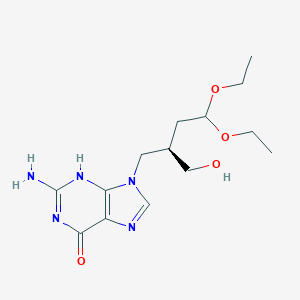

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)